2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride
Overview
Description
2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is an organic compound with the molecular formula C8H3ClF2O3. It is a derivative of benzodioxole, featuring two fluorine atoms and a carbonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
The synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride typically involves the reaction of 2,2-Difluoro-1,3-benzodioxole with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the process. The general reaction scheme is as follows:
2,2-Difluoro-1,3-benzodioxole+Thionyl chloride→2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of corresponding amides, esters, or other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the benzodioxole moiety into target molecules .
Comparison with Similar Compounds
Similar compounds to 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride include:
- 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
- 4-Bromo-2,2-difluoro-1,3-benzodioxole
Compared to these compounds, this compound is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and applications .
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZQSPHXJREUFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378866 | |
Record name | 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143096-86-0 | |
Record name | 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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